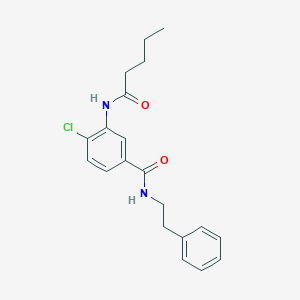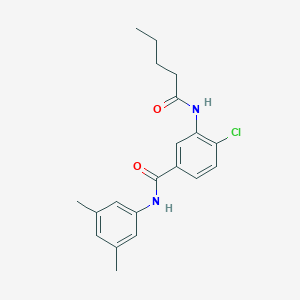![molecular formula C23H21ClN2O3 B308990 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308990.png)
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to have a number of interesting properties that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cellular processes. Specifically, 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide has been shown to inhibit the activity of the proteasome, which is a complex of enzymes that is responsible for degrading proteins that are no longer needed by the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide are still being studied, but it is thought to have a number of interesting properties. For example, 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is its relatively low yield and high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide in scientific research. For example, researchers may continue to study the mechanisms of action of this compound in order to better understand its potential applications in various fields. Additionally, the development of new synthesis methods may help to improve the yield and purity of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide, making it more accessible to researchers. Finally, the development of new derivatives of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide may help to improve its efficacy and reduce its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methoxyaniline to form the corresponding amide. This amide is then reacted with 2-phenylethylamine to produce 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide. The overall yield of this synthesis method is relatively low, but the process has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide has been used in a number of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to inhibit the activity of certain enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes.
Propriétés
Nom du produit |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
Formule moléculaire |
C23H21ClN2O3 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-29-19-9-5-8-17(14-19)23(28)26-21-15-18(10-11-20(21)24)22(27)25-13-12-16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,25,27)(H,26,28) |
Clé InChI |
LPILHHWMGWOONI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)



![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)

